(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol
CAS No.:
Cat. No.: VC13600918
Molecular Formula: C9H12FNO
Molecular Weight: 169.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12FNO |
|---|---|
| Molecular Weight | 169.20 g/mol |
| IUPAC Name | (2R)-2-amino-3-(3-fluorophenyl)propan-1-ol |
| Standard InChI | InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 |
| Standard InChI Key | ZALRUTRFOXROOU-SECBINFHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)F)C[C@H](CO)N |
| SMILES | C1=CC(=CC(=C1)F)CC(CO)N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CC(CO)N |
Introduction
(R)-2-Amino-3-(3-fluorophenyl)propan-1-ol is a chiral organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of an amino group, a hydroxyl group, and a fluorinated phenyl moiety attached to a propan-1-ol backbone. The fluorine atom at the third position of the phenyl ring enhances the compound's lipophilicity and stability, which are crucial for its interactions with biological targets.
Synthesis and Preparation
The synthesis of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol typically involves asymmetric synthesis methods to ensure the correct chiral configuration. These methods often include the use of chiral catalysts or auxiliaries to achieve high enantiomeric purity. Continuous flow reactors and automated systems can enhance the efficiency and scalability of production processes. Purification techniques such as recrystallization and chromatography are employed to achieve high-purity products.
Biological Activity and Potential Applications
While specific data on (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol is limited, compounds with similar structures have shown significant biological activity. These include interactions with enzymes and receptors, which can modulate various biochemical pathways. Potential applications may include antimicrobial, anti-inflammatory, and neuroprotective effects, although detailed research findings specific to this compound are not readily available.
| Potential Application | Mechanism |
|---|---|
| Antimicrobial Activity | Interaction with bacterial enzymes or receptors |
| Anti-inflammatory Effects | Modulation of inflammatory pathways |
| Neuroprotective Effects | Influence on neurotransmitter systems |
Comparative Analysis with Similar Compounds
Similar compounds, such as 2-Amino-1-(3-fluorophenyl)propan-1-ol and its derivatives, have been studied extensively for their biological activities. These compounds often exhibit enhanced lipophilicity and stability due to the fluorine atom, which facilitates interactions with biological targets.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-1-(3-fluorophenyl)propan-1-ol | Amino, hydroxyl, fluorinated phenyl | Antimicrobial, anti-inflammatory |
| 2-Amino-3-(2-fluorophenyl)propan-1-ol | Different fluorine position | Moderate antibacterial activity |
| 2-Amino-3-(4-chlorophenyl)propan-1-ol | Chlorine instead of fluorine | Lower antiproliferative effects |
Future Research Directions
Further research is needed to fully explore the biological activities and potential therapeutic applications of (R)-2-Amino-3-(3-fluorophenyl)propan-1-ol. This includes detailed pharmacokinetic and pharmacodynamic studies to understand its bioavailability, metabolism, and efficacy in various disease models. Additionally, the development of derivatives with optimized properties could enhance its therapeutic potential.
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